4-aminopent-2-ynoic acid
Description
Properties
CAS No. |
1522275-18-8 |
|---|---|
Molecular Formula |
C5H7NO2 |
Molecular Weight |
113.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 4-aminopent-2-ynoic acid involves the Sonogashira cross-coupling reaction. This method starts with the preparation of (S)-2-aminopent-4-ynoic acid-Ni-(S)-BPB, which is then functionalized via Sonogashira cross-coupling reactions to give (S)-2-amino-5-aryl-pent-4-ynoic acid-Ni-(S)-BPB . The reaction conditions for the cross-coupling reaction are optimized to obtain the desired product with excellent optical purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the compound can be synthesized in a laboratory setting using the aforementioned synthetic routes.
Chemical Reactions Analysis
Sonogashira Cross-Coupling Reactions
4-Aminopent-2-ynoic acid participates in palladium-catalyzed Sonogashira cross-coupling reactions with aryl halides to form alkynylated derivatives. Key findings include:
Reaction Conditions
-
Catalyst : PdCl₂(PPh₃)₂ (5 mol%)
-
Co-catalyst : CuI (10 mol%)
-
Base : Triethylamine (TEA)
-
Solvent : DMF or THF
-
Temperature : 80°C
Products
The reaction yields (S)-2-amino-5-arylpent-4-ynoic acids with high enantiomeric purity (>95% ee). Substituents on the aryl halide (e.g., -CH₃, -OCH₃, -NO₂) influence reaction efficiency and product yield .
Table 1: Representative Sonogashira Cross-Coupling Derivatives
| Aryl Halide Substituent | Yield (%) | Product Application |
|---|---|---|
| Phenyl | 78 | ALR2 inhibition |
| 4-Methylphenyl | 72 | Enzyme studies |
| 4-Methoxyphenyl | 65 | Biochemical probes |
Cycloaddition Reactions
The terminal alkyne group facilitates [3+2] Huisgen cycloadditions with azides (click chemistry):
Reaction Parameters
-
Catalyst : Cu(I) (e.g., CuSO₄/sodium ascorbate)
-
Solvent : Water or t-BuOH/H₂O
-
Temperature : 25–60°C
Products
Triazole-linked conjugates are formed, useful for bioconjugation and material science applications.
Oxidation
-
Reagents : KMnO₄ (aqueous acidic conditions)
-
Products : Ketone derivatives via alkyne cleavage.
Reduction
-
Catalytic Hydrogenation : H₂/Pd-C converts the alkyne to a cis-alkene.
-
Dissolving Metal Reduction : Na/NH₃(l) yields trans-alkenes.
Amino Group Functionalization
The primary amine undergoes nucleophilic reactions:
-
Acylation : Acetic anhydride/pyridine forms N-acetyl derivatives.
-
Alkylation : Benzyl bromide/TEA produces N-alkylated analogs.
Biological Activity and Enzyme Interactions
This compound derivatives exhibit selective inhibition of aldose reductase (ALR2), a key enzyme in diabetic complications:
Table 2: ALR2 Inhibition Data
| Derivative (R-group) | IC₅₀ (µM) | Selectivity (ALR2/ALR1) |
|---|---|---|
| Phenyl (3a) | 0.012 | >100-fold |
| 4-Methylphenyl (3b) | 1.10 | 85-fold |
| 4-Nitrophenyl (3c) | 4.32 | 40-fold |
Mechanistic Insights
Docking studies reveal hydrogen bonding between the amino group and ALR2 active-site residues (Tyr48, His110), while the aryl moiety occupies a hydrophobic pocket .
Stability and Reactivity Considerations
-
pH Sensitivity : Protonation of the amino group (pKa ~9.5) affects nucleophilicity.
-
Thermal Stability : Decomposes above 200°C.
Scientific Research Applications
Synthesis Overview
| Method | Description |
|---|---|
| Sonogashira Cross-Coupling | Coupling of aryl halides with alkynes using palladium catalysts. |
| Copper-Catalyzed Reactions | Involves azide-alkyne cycloaddition (CuAAc) for click chemistry applications. |
Chemistry
4-Aminopent-2-ynoic acid is utilized in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition reactions. This application is crucial for synthesizing complex molecules and bioconjugates .
Biology
The compound has been studied for its inhibitory effects on aldose reductase (ALR), an enzyme implicated in diabetic complications. Research indicates that this compound selectively inhibits ALR2 over ALR1, making it a candidate for diabetes treatment .
Medicine
Due to its role as an aldose reductase inhibitor, this compound holds promise for developing therapeutic agents aimed at managing diabetes-related complications. Its mechanism involves binding to the enzyme and preventing its activity, thereby reducing sorbitol accumulation in cells .
Case Study 1: Aldose Reductase Inhibition
A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against ALR. Molecular docking studies revealed the binding modes of these compounds within the enzyme's active site, confirming their potential as selective inhibitors .
Case Study 2: Click Chemistry Applications
In another research effort, this compound was employed in synthesizing folate-conjugates. The compound's ability to participate in click chemistry allowed for the efficient formation of these conjugates, which are vital for targeted drug delivery systems .
Mechanism of Action
The mechanism of action of 4-aminopent-2-ynoic acid involves its interaction with molecular targets such as aldose reductase. The compound selectively inhibits aldose reductase over other similar enzymes, which is crucial for its potential therapeutic applications . Molecular docking studies have been conducted to identify the binding mode of the compound in these enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
2-Propylpent-4-ynoic Acid (C₈H₁₂O₂)
- Structural Differences: Replaces the amino group with a propyl chain at position 2.
- Reactivity: The triple bond enables cycloisomerization and condensation reactions, as seen in palladium-catalyzed domino reactions .
- Applications : Used in homogeneous catalysis and organic synthesis .
(R)-2-(Toluene-4-sulfonylamino)pent-4-ynoic Acid
- Structural Differences: Features a sulfonylamino group instead of a primary amine.
- Synthesis: Prepared via NaOH-mediated reaction with p-toluenesulfonyl chloride, suggesting that 4-aminopent-2-ynoic acid could undergo similar derivatization to enhance stability or solubility .
- Reactivity: The sulfonyl group may stabilize intermediates in catalytic cycles, a property less likely in the parent amino compound .
2-Amino-3,3-Dimethylpent-4-ynoic Acid (C₇H₁₁NO₂)
- Structural Differences : Additional methyl groups at position 3 introduce steric hindrance.
- Molecular Weight: 141.17 vs. 113.12 for this compound, suggesting differences in pharmacokinetics or membrane permeability .
- Applications : Methyl groups may enhance lipophilicity, favoring interactions with hydrophobic enzyme pockets .
Functional Group Comparisons
Amino-ynoic Acids vs. Amino-enoic Acids
- 2-Aminopent-4-enoic Acid (C₅H₉NO₂): Structural Differences: Double bond (C4–C5) instead of a triple bond (C2–C3). Reactivity: The double bond is less reactive toward cycloaddition but may participate in Michael additions. Biological Activity: Longer side chains in amino-enoic acids correlate with increased collagenase inhibition, though triple bonds in this compound might alter binding specificity .
4-Methyl-2-pentenoic Acid (C₆H₁₀O₂):
- Structural Differences: Lacks an amino group and has a double bond (C2–C3).
- Acidity: The electron-withdrawing triple bond in this compound likely lowers its pKa compared to enoic acids, enhancing solubility in basic conditions .
- Applications: Found in hops and alcoholic beverages; the amino group in this compound may confer unique flavor or bioactive properties .
Data Tables
Table 1. Structural and Physical Properties of this compound and Analogues
| Compound | Molecular Formula | Key Substituents | Molecular Weight | Reactivity Highlights |
|---|---|---|---|---|
| This compound | C₅H₇NO₂ | -NH₂ at C4, C≡C at C2–C3 | 113.12 | High cycloaddition potential |
| 2-Propylpent-4-ynoic acid | C₈H₁₂O₂ | -CH₂CH₂CH₃ at C2 | 140.18 | Pd-catalyzed domino reactions |
| 2-Aminopent-4-enoic acid | C₅H₉NO₂ | -NH₂ at C2, C=C at C4–C5 | 115.13 | Collagenase inhibition |
| 2-Amino-3,3-dimethylpent-4-ynoic acid | C₇H₁₁NO₂ | -CH₃ at C3, C≡C at C4–C5 | 141.17 | Enhanced lipophilicity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-aminopent-2-ynoic acid, and what analytical techniques validate its purity?
- Methodology : Common synthetic approaches include alkyne-amine coupling or selective reduction of nitroalkynes. Key steps involve protecting the amine group during synthesis to avoid side reactions. Validate purity via:
- NMR spectroscopy (¹H/¹³C) to confirm structural integrity and detect impurities.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- IR spectroscopy to verify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
- Chromatographic methods (HPLC, TLC) to assess homogeneity .
Q. How do researchers distinguish this compound from structurally similar compounds like 4-aminobut-2-ynoic acid?
- Methodology : Use computational modeling (e.g., DFT calculations) to compare bond angles and electron density distributions. Experimentally, employ:
- X-ray crystallography for unambiguous structural confirmation.
- pH-dependent solubility tests , as the pent-2-ynoic chain’s hydrophobicity differs from shorter analogs.
- Reactivity assays (e.g., click chemistry with azides) to probe alkyne accessibility .
Q. What are the primary research applications of this compound in peptide chemistry?
- Methodology : The compound serves as a non-natural amino acid for:
- Peptide backbone modification to enhance proteolytic stability.
- Bioorthogonal labeling via alkyne-azide cycloaddition.
- Conformational studies using its rigid alkyne moiety to constrain peptide folds. Validate applications via circular dichroism (CD) spectroscopy and enzymatic degradation assays .
Advanced Research Questions
Q. How can researchers address contradictory data in the literature regarding the compound’s pKa and solubility?
- Methodology :
Replicate experiments under standardized conditions (e.g., ionic strength, temperature).
Use potentiometric titration with a glass electrode for precise pKa measurement.
Apply molecular dynamics simulations to model solvent interactions and explain discrepancies.
Critically evaluate solvent systems (e.g., DMSO vs. aqueous buffers) in prior studies for methodological bias .
Q. What experimental design strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
- Methodology :
- Design of Experiments (DOE) : Use factorial designs to test variables (e.g., catalyst loading, temperature).
- Parallel synthesis for rapid generation of analogs.
- Multivariate analysis (e.g., PCA) to correlate structural features with activity.
- Validate SAR via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity quantification .
Q. How can computational methods predict the metabolic stability of this compound-containing peptides?
- Methodology :
- Molecular docking with cytochrome P450 enzymes to identify metabolic hotspots.
- QSAR models trained on in vitro microsomal stability data.
- Machine learning (e.g., random forests) using descriptors like logP, polar surface area, and H-bond donors. Cross-validate predictions with in vivo pharmacokinetic studies .
Data Presentation and Analysis Guidelines
| Parameter | Recommended Technique | Key Considerations |
|---|---|---|
| Purity Validation | HPLC (C18 column, 0.1% TFA) | Compare retention times with standards |
| Structural Confirmation | ¹³C NMR (DMSO-d6, 125 MHz) | Assign peaks using DEPT-135 experiments |
| Stability Assessment | Accelerated degradation studies | Monitor at 40°C/75% RH for 4 weeks |
| Bioactivity Testing | MTT assay (IC50 determination) | Normalize to solvent controls |
Adapted from best practices in analytical chemistry and pharmacology .
Critical Evaluation of Literature
- Contradictions in Solubility Data : Studies reporting solubility in DMSO >10 mg/mL vs. <1 mg/mL in PBS may reflect protonation state differences. Always report pH and solvent composition .
- Synthetic Yield Variability : Catalyst choice (e.g., CuI vs. Pd) significantly impacts alkyne-amine coupling efficiency. Use turnover number (TON) metrics for cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
